molecular formula C10H6BrNO2 B592057 7-Bromoquinoline-2-carboxylic acid CAS No. 1057217-63-6

7-Bromoquinoline-2-carboxylic acid

Cat. No.: B592057
CAS No.: 1057217-63-6
M. Wt: 252.067
InChI Key: PLRDUYBIGUGOKD-UHFFFAOYSA-N
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Description

7-Bromoquinoline-2-carboxylic acid is a halogenated heterocyclic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, a nitrogen-containing aromatic compound.

Preparation Methods

The synthesis of 7-Bromoquinoline-2-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-2-carboxylic acid. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of environmentally friendly catalysts and solvents. These methods aim to improve yield, reduce waste, and enhance the overall efficiency of the synthesis .

Chemical Reactions Analysis

7-Bromoquinoline-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Bromoquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-2-carboxylic acid and its derivatives depends on their specific molecular targets and pathways. In medicinal chemistry, these compounds may interact with enzymes, receptors, or other biomolecules to exert their effects. For example, they may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .

Comparison with Similar Compounds

7-Bromoquinoline-2-carboxylic acid can be compared with other similar compounds, such as:

    Quinoline-2-carboxylic acid: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    7-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and applications.

    7-Iodoquinoline-2-carboxylic acid:

The uniqueness of this compound lies in its specific reactivity and the potential for diverse applications in various fields.

Properties

IUPAC Name

7-bromoquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRDUYBIGUGOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652867
Record name 7-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057217-63-6
Record name 7-Bromoquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1057217-63-6
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